![molecular formula C10H7N3O2S B1482612 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2092723-53-8](/img/structure/B1482612.png)
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, commonly known as CTP, is a synthetic organic compound used in a variety of scientific applications. It is a member of the pyrazole family, which is a group of five-membered heterocyclic compounds with a nitrogen atom in the middle. CTP has a unique structure that makes it highly reactive and useful in a variety of scientific and industrial applications.
Scientific Research Applications
Drug Design and Delivery
This compound has potential applications in the design of new drugs and drug delivery systems. Its structure, which includes a thiophene ring, could be utilized for creating boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Organic Electronics
The thiophene moiety within the compound suggests its utility in organic electronics. Thiophene derivatives are known for their ability to conduct electricity and are used in the development of organic semiconductors . The compound could be explored for its electrospraying properties to create distinct morphologies crucial for electronic devices.
properties
IUPAC Name |
1-(cyanomethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSTQUOVQWOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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